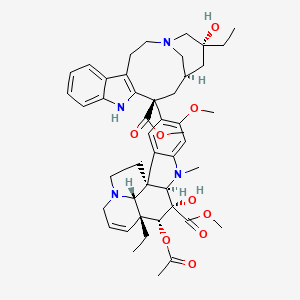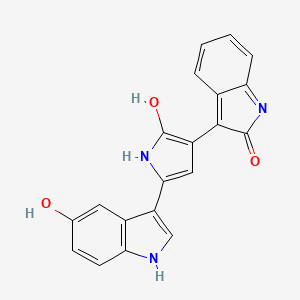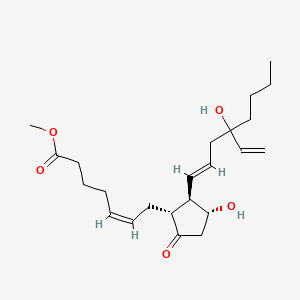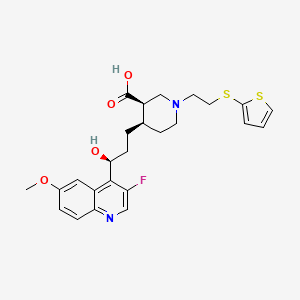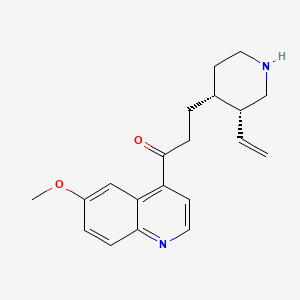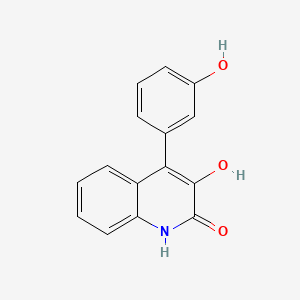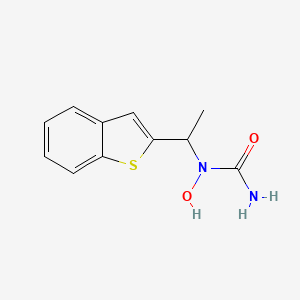
Ziléton
Vue d'ensemble
Description
Le zileuton, commercialisé sous le nom de marque Zyflo, est un inhibiteur oral de la 5-lipoxygénase, une enzyme qui catalyse la formation de leucotriènes à partir de l'acide arachidonique. Les leucotriènes sont des médiateurs inflammatoires impliqués dans des affections telles que l'asthme. Le zileuton est principalement utilisé pour le traitement d'entretien de l'asthme .
Applications De Recherche Scientifique
Zileuton has been extensively studied for its applications in various fields:
Medicine: Zileuton is primarily used for the treatment of chronic asthma. .
Industry: Zileuton is used in the pharmaceutical industry for the production of asthma medications.
Mécanisme D'action
Target of Action
Zileuton primarily targets the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the synthesis of leukotrienes, which are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .
Mode of Action
Zileuton exerts its therapeutic effects through the selective inhibition of 5-lipoxygenase . By inhibiting this enzyme, Zileuton prevents the formation of leukotrienes from arachidonic acid . Specifically, it inhibits the formation of leukotriene LTB4, LTC4, LTD4, and LTE4 . Both the R (+) and S (-) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors .
Biochemical Pathways
The primary biochemical pathway affected by Zileuton is the arachidonic acid metabolism through the 5-lipoxygenase pathway . By inhibiting 5-LO, Zileuton blocks the conversion of arachidonic acid to leukotrienes . This results in the suppression of inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .
Pharmacokinetics
It is known that zileuton is metabolized in the liver by the enzymes cyp1a2, cyp2c9, and cyp3a4 . The elimination half-life of Zileuton is approximately 2.5 hours, and it is primarily excreted through the kidneys .
Result of Action
Zileuton has been shown to have significant effects at the molecular and cellular levels. It has been found to prevent vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo . Furthermore, Zileuton has been shown to suppress the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and the production of nitric oxide (NO) .
Action Environment
The action, efficacy, and stability of Zileuton can be influenced by various environmental factors. For instance, the presence of certain substances in the environment, such as arachidonic acid, can affect the ability of Zileuton to inhibit the synthesis of leukotrienes . .
Safety and Hazards
Zileuton is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Zileuton specifically inhibits 5-lipoxygenase, thus inhibiting leukotriene formation . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction . Zileuton’s inhibition of leukotriene formation contributes to its therapeutic effect in the treatment of asthma .
Cellular Effects
Zileuton has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner . It significantly prevents vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . It also suppresses the expression of VCAM-1, ICAM-1, ETS related gene (Erg), and the production of nitric oxide (NO) .
Molecular Mechanism
Zileuton exerts its effects at the molecular level by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway . This inhibition prevents the formation of leukotrienes from arachidonic acid . Both the R(+) and S(-) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors .
Temporal Effects in Laboratory Settings
Zileuton has been shown to have long-term effects on cellular function in laboratory settings . In an Alzheimer’s animal model, 10-month treatment with zileuton improved cognition, decreased soluble and insoluble Aβ40 and 42, and decreased amyloid .
Dosage Effects in Animal Models
In animal models, Zileuton has been shown to prevent tumor formation and decrease tumor growth at non-toxic doses . The effects of Zileuton vary with different dosages, with significant anti-tumor effects observed at certain doses .
Metabolic Pathways
Zileuton is metabolized by the cytochrome P450 enzymes: CYP1A2, 2C9, and 3A4 . The drug is primarily eliminated through metabolites in the urine, with feces accounting for the next largest amount .
Transport and Distribution
Zileuton is 93% bound to plasma proteins, primarily to albumin, with minor binding to α1-acid glycoprotein . This suggests that Zileuton is transported and distributed within cells and tissues via these proteins .
Subcellular Localization
This suggests that Zileuton may influence the subcellular localization of 5-LOX and thus impact its activity or function .
Méthodes De Préparation
Le zileuton peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction d'un composé de formule (II) avec un composé de formule (III) en présence d'un catalyseur pour obtenir un composé de formule (IV). Le groupe protecteur hydroxyle est ensuite éliminé pour obtenir un composé de formule (V), qui est ensuite converti en zileuton . Les méthodes de production industrielle impliquent souvent l'utilisation de réactifs et de conditions spécifiques pour assurer une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le zileuton subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le complexe borane-pyridine, l'isocyanate de triméthylsilyle et le cyanate de sodium ou de potassium. Les principaux produits formés à partir de ces réactions comprennent des intermédiaires qui sont ensuite transformés pour donner du zileuton .
Applications de la recherche scientifique
Le zileuton a été largement étudié pour ses applications dans divers domaines :
Médecine : Le zileuton est principalement utilisé pour le traitement de l'asthme chronique. .
Industrie : Le zileuton est utilisé dans l'industrie pharmaceutique pour la production de médicaments contre l'asthme.
Mécanisme d'action
Le zileuton exerce ses effets en inhibant sélectivement la 5-lipoxygénase, l'enzyme responsable de la formation de leucotriènes à partir de l'acide arachidonique. En inhibant la synthèse des leucotriènes, le zileuton réduit l'inflammation, l'œdème, la sécrétion de mucus et la bronchoconstriction dans les voies respiratoires des patients asthmatiques . Les deux énantiomères R(+) et S(-) du zileuton sont pharmacologiquement actifs en tant qu'inhibiteurs de la 5-lipoxygénase .
Comparaison Avec Des Composés Similaires
Le zileuton est unique parmi les médicaments contre l'asthme en raison de son mécanisme d'action. Contrairement aux antagonistes des récepteurs des leucotriènes tels que le montélukast et le zafirlukast, qui bloquent l'action de leucotriènes spécifiques, le zileuton inhibe la formation de leucotriènes . D'autres composés similaires comprennent la fluticasone et le salmétérol, qui sont utilisés en association pour l'entretien de l'asthme mais ont des mécanismes d'action différents .
Propriétés
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSOWXNZPKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023752 | |
| Record name | Zileuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (0.5 mg/ml), 5.39e-02 g/L | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111406-87-2 | |
| Record name | Zileuton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111406-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zileuton [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZILEUTON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zyflo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zileuton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZILEUTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.2-145.2 °C, 144.2 - 145.2 °C | |
| Record name | Zileuton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zileuton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



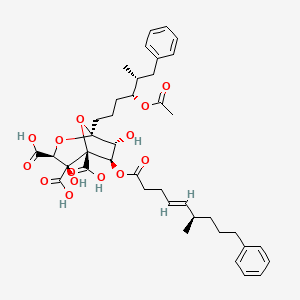

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)



